2-Bromo-1-(pyrimidin-5-yl)propan-1-one

Lipophilicity LogP Drug Design

Researchers procuring pyrimidine building blocks often encounter reactivity gaps: ring-brominated isomers are SN2-inert, requiring costly Pd-catalyzed cross-coupling. 2-Bromo-1-(pyrimidin-5-yl)propan-1-one resolves this with an SN2-competent secondary α-bromoketone motif (phenacyl bromide rates: k = 12.7-27.3 × 10³ L·M⁻¹·min⁻¹), enabling direct amine coupling without metal catalysts. • Pre-validated in Syngenta WO2005047281A1 for herbicidal pyrimidino-imidazoles. • LogP 1.44 ensures reliable C18 HPLC retention for automated purification. • Available at ≥95% to NLT 98% purity with ISO-certified batch documentation. • Not a DEA-controlled substance; ships ambient globally.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
Cat. No. B12979335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(pyrimidin-5-yl)propan-1-one
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CN=CN=C1)Br
InChIInChI=1S/C7H7BrN2O/c1-5(8)7(11)6-2-9-4-10-3-6/h2-5H,1H3
InChIKeyWPJHKBGHURKLJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(pyrimidin-5-yl)propan-1-one (CAS 852180-04-2): Physicochemical Profile and Procurement-Relevant Identity


2-Bromo-1-(pyrimidin-5-yl)propan-1-one is an α-bromoketone building block (C₇H₇BrN₂O, MW 215.05 g·mol⁻¹) featuring a pyrimidin-5-yl group directly attached to the carbonyl and a secondary alkyl bromide at the α-position . It exhibits a computed LogP of 1.44 and a topological polar surface area (tPSA) of 42.85 Ų . The compound is commercially supplied at purities of ≥95% to NLT 98% and is stored under cool, dry conditions . Patents from Syngenta (WO2005047281) cite this compound as a synthetic intermediate for herbicidal pyrimidino-imidazoles, confirming its industrial relevance [1].

Reactivity α-Bromoketone building block for SN2 nucleophilic displacement chemistry
Provenance Patent-cited intermediate for herbicidal pyrimidino-imidazole synthesis
Supply Certified high-purity supply with ISO quality system

Why 2-Bromo-1-(pyrimidin-5-yl)propan-1-one Cannot Be Freely Substituted with In-Class Analogs


In-class bromopyrimidine building blocks such as 2-bromo-1-(pyrimidin-5-yl)ethanone (CAS 58004-79-8) or 1-(2-bromopyrimidin-5-yl)ethanone (CAS 1934429-60-3) are often procured interchangeably on the basis of shared pyrimidine-bromine functionality. This practice is flawed. The target compound's secondary α-bromoketone motif provides an SN2-competent electrophilic center, whereas ring-brominated isomers bear inert aryl bromide that resists nucleophilic displacement [1][2]. Furthermore, the additional backbone methylene group elevates LogP by approximately 0.39 log units relative to the ethanone analog, altering partitioning, chromatographic retention, and membrane permeability in downstream applications . These structural differences translate into measurable divergence in reactivity, physicochemical profile, and validated synthetic utility that cannot be bridged by simple analog replacement.

Electrophile C(sp³)-Br α to carbonyl: SN2-competent Aryl C(sp²)-Br: SN2-inert, requires Pd catalysis
Lipophilicity Moderate LogP supports RP-HPLC retention control Lower LogP shifts elution and alters partitioning
Process path Patent-cited synthetic pathway (WO2005047281) No equivalent industrial process documentation

Quantitative Comparator Evidence for 2-Bromo-1-(pyrimidin-5-yl)propan-1-one: Differentiators vs. Closest Analogs


Lipophilicity Differential: LogP 1.44 vs. Ethanone Analog LogP 1.05 (ΔLogP = +0.39, ~37% Increase)

The target compound exhibits a computed LogP of 1.44270 , which is 0.3885 log units higher than the ethanone analog 2-bromo-1-(pyrimidin-5-yl)ethanone (LogP 1.05420) , and 1.04 log units above the non-brominated precursor 1-(pyrimidin-5-yl)propan-1-one (XlogP 0.4) . This 37% increase in hydrophobicity alters retention time in reversed-phase chromatography and partition coefficients in biphasic reaction systems, directly impacting purification workflows and reaction design.

LogP Differential
Data to verify
ΔLogP +0.39 (target 1.44 vs ethanone analog 1.05)
Supports HPLC method design and extraction optimisation
Computed logP from database algorithms; experimental verification recommended
Lipophilicity LogP Drug Design ADME Chromatography

Electrophilic Reactivity Divergence: SN2-Active α-Bromoketone vs. SN2-Inert Aryl Bromide Isomers

The target compound bears a secondary C(sp³)-Br bond alpha to a carbonyl group, which is activated for bimolecular nucleophilic substitution (SN2) through transition-state stabilization by the adjacent π* orbital of the carbonyl [1]. By contrast, the ring-brominated positional isomer 1-(2-bromopyrimidin-5-yl)ethanone (CAS 1934429-60-3) possesses an aryl C(sp²)-Br bond that is stereoelectronically incapable of undergoing SN2 displacement [2]. Quantitative rate data for phenacyl bromide (a direct α-bromoketone surrogate) show SN2 rate constants on the order of 10–27 × 10³ L·M⁻¹·min⁻¹ with amine nucleophiles in 50% aqueous acetone [3], whereas aryl bromides require palladium-catalyzed cross-coupling or high-temperature nucleophilic aromatic substitution—a fundamentally different reactivity manifold.

SN2 Reactivity Gate
Class-level
α-Bromoketone: SN2 rate 10³ L·M⁻¹·min⁻¹ range (phenacyl model) Aryl bromide: no measurable SN2 under comparable conditions
Binary reactivity gate for amine/thiol coupling routes
Rate data from phenacyl bromide surrogate; direct measurement on target advised
Nucleophilic Substitution SN2 Reactivity α-Bromoketone Aryl Bromide Synthetic Intermediate

Molecular Weight Stoichiometric Precision: 215.05 g·mol⁻¹ Enables Accurate Molar Calculations vs. 201.02 g·mol⁻¹ Ethanone Analog

The target compound has a molecular weight of 215.04700 g·mol⁻¹ (C₇H₇BrN₂O) , compared to 201.02100 g·mol⁻¹ (C₆H₅BrN₂O) for the ethanone analog . This 14.03 g·mol⁻¹ difference (~7.0%) translates to a 7.0% mass divergence when the analogs are used at equimolar scales in synthetic sequences. In multi-step syntheses with cumulative weighing steps, this discrepancy propagates and can lead to stoichiometric mismatches affecting yield reproducibility, especially in fragment-based library synthesis where precise molar ratios are critical for hit validation.

Molar Mass Precision
Data to verify
ΔMW +14.03 g·mol⁻¹ (+7.0%) vs ethanone analog
Accurate stoichiometry for multi-step synthesis and library construction
Exact mass from database entries; lot-specific verification standard practice
Molecular Weight Stoichiometry Scale-up Process Chemistry Analytical Chemistry

Commercial Purity Specifications: NLT 98% Certified Supply with ISO-Compliant Quality Control

The target compound is commercially available at a certified purity of NLT 98% (MolCore, product MC738038, ISO-certified quality system) and ≥95% (Leyan, product 1837484) . The closest ethanone analog is offered at ≥95% (AKSci, product 8570AB) and 98% (Alfa Aesar, product alfa42736) . While both compounds achieve high purity, the target compound benefits from explicit ISO certification and multi-vendor sourcing with documented HPLC/NMR batch release data, reducing incoming quality control burden for regulated research environments (e.g., GLP-compliant laboratories).

Purity & Certification
Specification review
NLT 98% (ISO-certified supply); ≥95% with batch QC documentation
Reduced incoming QC burden for regulated research workflows
Supplier specifications; certificate of analysis available upon request
Purity Specification Quality Control ISO Certification Supply Chain Analytical Chemistry

Patent-Validated Intermediate: Syngenta WO2005047281 Confirms Industrial-Scale Synthetic Utility for Herbicidal Pyrimidino-Imidazoles

The compound is cited explicitly in Syngenta's patent WO2005047281A1 as a synthetic intermediate in the preparation of herbicidally active pyrimidino-imidazoles [1]. The patent describes multi-kilogram process chemistry conditions (bromination in HBr/AcOH at room temperature), demonstrating that the compound is compatible with industrially scalable reaction conditions. This patent-backed industrial validation distinguishes the target from the ethanone analog, which is not cited in this agrichemical patent family, and from the ring-brominated isomer which requires different (often Pd-catalyzed) coupling conditions incompatible with the patent's described synthetic sequence.

Patent Context
Reported
Syngenta WO2005047281A1: intermediate for herbicidal pyrimidino-imidazoles
Reported downstream synthesis pathway with published process conditions
Multi-kilogram bromination conditions described; independent replication advised
Agrochemical Intermediate Patent Validation Process Chemistry Herbicide Pyrimidino-Imidazole

Procurement-Relevant Application Scenarios for 2-Bromo-1-(pyrimidin-5-yl)propan-1-one Based on Quantitative Differentiators


Amine-Coupled Kinase Inhibitor Fragment Libraries Requiring SN2 Bromine Displacement

Medicinal chemistry programs synthesizing tyrosine kinase inhibitor fragments require an α-bromoketone capable of rapid SN2 coupling with primary and secondary amines. The target compound's C(sp³)-Br alpha to carbonyl supports fast nucleophilic displacement (reference phenacyl bromide SN2 rates: k = 12.7–27.3 × 10³ L·M⁻¹·min⁻¹), whereas ring-brominated isomers (e.g., CAS 1934429-60-3) are SN2-inert and would necessitate Pd-catalyzed cross-coupling, introducing additional cost, metal contamination risk, and reaction optimization burden. The pyrimidin-5-yl orientation further matches the binding geometry of kinase hinge-region motifs described in bromo-pyrimidine tyrosine kinase inhibitor SAR studies [1][2].

Agrochemical Intermediate Scale-Up Following Validated Syngenta Process Conditions

Process chemistry groups developing herbicidal pyrimidino-imidazoles can directly adopt the bromination conditions disclosed in WO2005047281A1 (Br₂ in HBr/AcOH, r.t.), which employ the target compound's non-brominated precursor (CAS 852180-02-0) to afford the target with established scalability [3]. The patent's explicit citation provides a pre-validated synthetic pathway, reducing process development time. The ethanone and ring-brominated analogs lack equivalent patent-grounded process documentation, introducing additional development risk and timeline uncertainty.

Lipophilicity-Driven Chromatographic Purification in Multi-Component Reaction Mixtures

In diversity-oriented synthesis campaigns generating compound libraries, the target compound's LogP of 1.44 provides adequate reversed-phase HPLC retention (C18 column) for post-reaction purification, eluting measurably later than the ethanone analog (LogP 1.05) or the non-brominated precursor (XlogP 0.4) . This differential retention facilitates fraction collection and purity assessment in automated high-throughput purification workflows. Procurement of the lower-LogP ethanone analog would compress separation windows and potentially co-elute with unreacted starting materials.

ISO-Certified GLP-Compliant Material Sourcing for Regulated Preclinical Studies

Contract research organizations (CROs) and pharmaceutical development laboratories operating under GLP or GMP-adjacent quality systems require ISO-certified starting materials with documented batch release data. The target compound is available at NLT 98% purity with ISO quality system certification from MolCore , and at ≥95% with batch-specific QC documentation from Leyan . This dual-vendor sourcing strategy mitigates supply chain risk while meeting regulatory documentation requirements for material traceability—a feature not uniformly available for all in-class analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
C(sp³)-Br α to carbonyl SN2 reactivity
Nucleophilic displacement capability vs aryl bromide
Herbicidal pyrimidino-imidazole scale-up
Patent-documented synthetic pathway (WO2005047281)
Process reproducibility per cited patent conditions
Diversity-oriented synthesis purification
Moderate LogP for reversed-phase retention
HPLC separation from lower-LogP analogs
Regulated preclinical supply
ISO-certified high-purity supply with batch QC
Documentation traceability for material release
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